4-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide is a useful research compound. Its molecular formula is C31H32N4O7S and its molecular weight is 604.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C26H30N4O5S, with a molecular weight of approximately 494.61 g/mol. The structure features multiple functional groups that contribute to its biological activity, including a quinazoline core, a butanamide moiety, and various aromatic substituents.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These may include:
- Formation of the quinazoline core through cyclization reactions.
- Introduction of the ethoxyphenyl and methoxyphenyl groups via electrophilic aromatic substitution.
- Incorporation of the sulfanyl group through nucleophilic substitution methods.
Recent advancements in synthetic methodologies have improved yields and purity of such derivatives, making them more accessible for biological evaluation .
Anticancer Activity
A significant area of research has focused on the anticancer potential of quinazoline derivatives. Studies have shown that compounds similar to the one exhibit potent antiproliferative effects against various cancer cell lines:
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- HT29 (colon cancer)
- HCT116 (colon cancer)
For instance, derivatives with similar structural motifs demonstrated IC50 values in the low micromolar range against these cell lines, indicating promising anticancer properties .
The proposed mechanisms by which these compounds exert their anticancer effects include:
- Inhibition of tubulin polymerization , leading to cell cycle arrest at the G2/M phase.
- Induction of apoptosis through activation of pro-apoptotic pathways.
- Modulation of signaling pathways involved in cell proliferation and survival .
Case Studies
- Study on Antiproliferative Effects : A compound structurally related to our target was tested against HT29 cells, revealing an IC50 value of 5.53 µM. The treatment resulted in increased BubR1 phosphorylation and a higher mitotic index, suggesting that it effectively disrupts normal cell division processes .
- Neuroprotective Properties : Some derivatives have been evaluated for neuroprotective effects in models of neurodegeneration. These studies indicated that certain modifications to the quinazoline structure could enhance neuroprotection against oxidative stress-induced neuronal death .
Data Tables
Biological Activity | Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|---|
Antiproliferative | A549 | 7.2 | Tubulin inhibition |
Antiproliferative | MCF-7 | 6.9 | Apoptosis induction |
Antiproliferative | HT29 | 5.53 | G2/M phase arrest |
Neuroprotection | Neuronal Cells | Not specified | Oxidative stress mitigation |
Propriétés
IUPAC Name |
4-[6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O7S/c1-3-40-23-12-8-21(9-13-23)33-29(37)18-43-31-34-25-16-27-26(41-19-42-27)15-24(25)30(38)35(31)14-4-5-28(36)32-17-20-6-10-22(39-2)11-7-20/h6-13,15-16H,3-5,14,17-19H2,1-2H3,(H,32,36)(H,33,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQQGMDQHWAHSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCCC(=O)NCC5=CC=C(C=C5)OC)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.